![molecular formula C14H17N3O2 B11857346 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11857346.png)
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure. This compound is part of the spirotetramat family, which is widely recognized for its applications in agriculture as an insecticide. The spirocyclic structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
准备方法
The synthesis of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps :
Catalytic Hydrogenation: The initial step involves the catalytic hydrogenation of 4-methoxycyclohexan-1-one to obtain the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding ketone.
Bucherer–Bergs Reaction: The ketone undergoes a Bucherer–Bergs reaction to form the spirocyclic intermediate.
Hydrolysis, Esterification, Acylation, and Intramolecular Condensation: These steps are carried out sequentially to form the final product.
Industrial production methods often optimize these steps to achieve higher yields and cost-effectiveness. The conditions are typically mild, and the operations are straightforward, ensuring good to excellent yields at each step .
化学反应分析
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用机制
The mechanism of action of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves inhibiting lipid biosynthesis in target organisms. It acts as an ACC inhibitor, disrupting the production of essential lipids, leading to the death of pests. This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection .
相似化合物的比较
Similar compounds include other members of the spirotetramat family, such as:
Spirotetramat: Known for its use as an insecticide with a similar mechanism of action.
Spirotetramat-enol: A major metabolite of spirotetramat in plants, sharing similar properties and applications.
The uniqueness of 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one lies in its specific spirocyclic structure and the presence of the methoxyphenyl group, which imparts distinct chemical properties and biological activities .
属性
分子式 |
C14H17N3O2 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-11-5-3-2-4-10(11)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18) |
InChI 键 |
DEPLDPBIJUBOLZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NC3(CCNCC3)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one](/img/structure/B11857269.png)
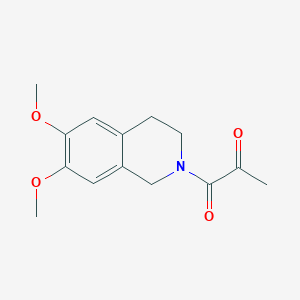
![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
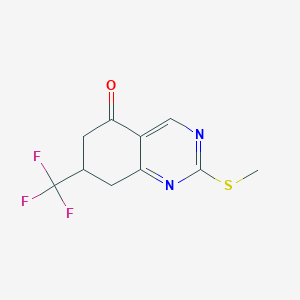

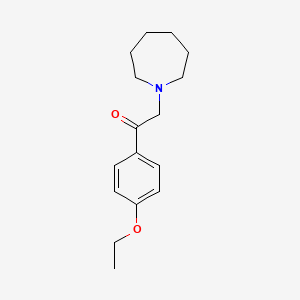
![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)
![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)
![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)
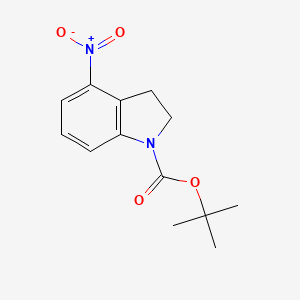
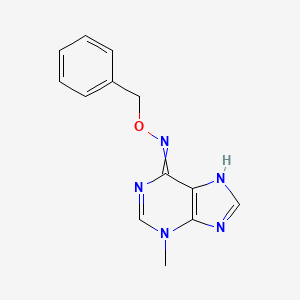
![Methyl 3-bromo-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B11857340.png)
